molecular formula C18H19N5OS B2970272 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2097919-13-4

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2970272
CAS No.: 2097919-13-4
M. Wt: 353.44
InChI Key: KNIHQCVAPRHPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule with a molecular formula of C18H19N5OS and a molecular weight of 353.4 g/mol . This compound features a tetrahydroquinazoline core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that the tetrahydroquinazoline structure is a privileged framework in drug discovery, with derivatives being investigated as inhibitors for various enzymatic targets . For instance, related compounds have been explored as carbonic anhydrase inhibitors, which are relevant in areas such as cancer research . Other studies suggest that tetrahydroquinazoline derivatives can exhibit high binding affinity toward essential bacterial enzymes, positioning them as promising candidates for the development of novel antitubercular agents . Additionally, this class of compounds has shown predicted inhibitory activity against enzymes like β-glucosidase, indicating potential for research in metabolic diseases such as diabetes . The structural features of this compound, including its hydrogen bond donor and acceptor sites, make it a valuable chemical tool for researchers in hit-to-lead optimization campaigns and for probing novel biological pathways . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-23(2)18-19-9-12-7-13(4-6-14(12)22-18)21-17(24)11-3-5-15-16(8-11)25-10-20-15/h3,5,8-10,13H,4,6-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIHQCVAPRHPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a benzothiazole moiety with a tetrahydroquinazoline core. Its molecular formula is C17H21N5O2C_{17}H_{21}N_{5}O_{2}, with a molecular weight of approximately 327.4 g/mol. The presence of the dimethylamino group enhances its solubility and potential interaction with biological targets.

Biological Activity Overview

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing benzothiazole derivatives have shown significant antibacterial and antifungal properties. The mechanism often involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA) .
  • Anticancer Properties : Studies indicate that similar compounds can induce apoptosis in cancer cell lines through various signaling pathways . The ability to inhibit tumor growth has been linked to their structural features.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.
  • Cell Signaling Modulation : It might influence various signaling pathways that regulate apoptosis and inflammation.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA or disrupt its function, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

StudyFindings
Antimicrobial Testing In vitro tests revealed significant inhibition of bacterial growth at concentrations as low as 50 μg/mL for related compounds .
Cytotoxicity Assays Compounds structurally related to this benzothiazole derivative demonstrated selective cytotoxicity against tumorigenic cell lines with IC50 values ranging from 28 to 290 ng/mL .
Apoptosis Induction Research indicated that these compounds could trigger apoptosis in HeLa cells through both extrinsic and intrinsic pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Dimethylamino Group : This step often utilizes nucleophilic substitution reactions.
  • Amidation Reaction : The final step involves attaching the carboxamide moiety through an amidation reaction with appropriate carboxylic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the core tetrahydroquinazolin-6-yl scaffold but differ in the carboxamide-linked aromatic substituents. Key structural, physicochemical, and commercial differences are highlighted:

Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Formula Molecular Weight SMILES Notation
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide 2-Methoxypyridine C₁₇H₂₁N₅O₂ 327.38 COc1ncccc1C(=O)NC1CCc2c(C1)cnc(n2)N(C)C
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide 1,3-Benzodioxole C₁₈H₂₀N₄O₃ 340.40 CN(C)c1ncc2c(n1)CCC(NC(=O)c1ccc3c(c1)OCO3)C2
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide Furan C₁₅H₁₈N₄O₂ 286.33 CN(C)c1ncc2c(n1)CCC(NC(=O)c1ccco1)C2

Key Observations :

  • Molecular Weight : The benzodioxole variant (340.40 g/mol) has the highest molecular weight due to its oxygen-rich bicyclic structure, while the furan analog (286.33 g/mol) is the lightest .
  • Synthetic Accessibility : The methoxypyridine variant is commercially available in milligram quantities (90% purity), suggesting established synthetic protocols .
Commercial Availability and Pricing
Compound Name Purity Pack Size Price (USD) Availability
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide 90% 1 mg $523 3 weeks lead time
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide 90% 5 mg $590 3 weeks lead time
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide 90% 10 mg $639 3 weeks lead time

Notes:

  • The methoxypyridine variant is the only compound with documented commercial availability, indicating its prominence in current research applications .

Research Findings and Implications

  • Structural Flexibility : Modifications to the carboxamide substituent (e.g., pyridine, benzodioxole, furan) allow tuning of steric and electronic properties, which may influence target binding or pharmacokinetics .
  • Synthetic Challenges : The absence of commercial data for the benzodioxole and furan analogs may reflect synthetic complexity or instability under standard conditions .

Q & A

Q. Advanced Research Focus

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the dimethylamino group’s protons typically appear as a singlet at δ ~2.2–2.5 ppm, while aromatic protons in the benzothiazole ring resonate between δ 7.0–8.5 ppm .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. In structurally similar benzothiazole derivatives, X-ray analysis confirmed planar arrangements of conjugated systems and gauche conformations of bulky substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for intermediates prone to degradation.

What methodologies are effective for assessing the compound’s antitumor or antimicrobial activity?

Q. Basic Research Focus

  • In vitro assays : Use standardized protocols like the MTT assay for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7). For antimicrobial activity, employ broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria or fungi .
  • Control experiments : Include reference drugs (e.g., doxorubicin for antitumor studies, ciprofloxacin for antimicrobial tests) and solvent controls to validate assay conditions.

Q. Advanced Research Focus

  • Mechanistic studies : Use flow cytometry to analyze apoptosis induction or Western blotting to assess protein targets (e.g., kinases, DNA repair enzymes). For example, benzothiazole derivatives often inhibit topoisomerases or tubulin polymerization .
  • Synergistic effects : Test combinations with existing drugs to identify potentiation or resistance reversal.

How can computational modeling guide structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Molecular docking : Predict binding affinities to biological targets (e.g., EGFR, PARP) using software like AutoDock or Schrödinger. Focus on interactions between the dimethylamino group and hydrophobic pockets or the benzothiazole-carboxamide backbone and catalytic residues .
  • QSAR models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ values from bioassays.
  • MD simulations : Analyze conformational stability in physiological environments (e.g., solvation dynamics, protein-ligand complex stability over 100-ns trajectories).

How should researchers address low yields in amide coupling steps during synthesis?

Q. Basic Research Focus

  • Coupling reagents : Optimize using HATU, EDCI, or DCC with catalytic DMAP. For example, EDCI/HOBt in DMF achieved >80% yields in analogous benzothiazole-carboxamide syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity. Avoid protic solvents that may hydrolyze intermediates.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for challenging separations .

How to resolve contradictions in reported biological activity data for similar compounds?

Q. Advanced Research Focus

  • Meta-analysis : Compare datasets across studies, accounting for variables like cell line heterogeneity, assay protocols, and compound purity. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Dose-response validation : Repeat experiments with standardized protocols and include positive/negative controls.
  • Off-target profiling : Use proteome-wide screens (e.g., kinase panels, phage display) to identify unintended interactions that explain divergent results .

What purification strategies mitigate byproduct formation in cyclization reactions?

Q. Advanced Research Focus

  • Byproduct identification : Use LC-MS or GC-MS to detect side products (e.g., dimerized intermediates, hydrolyzed derivatives).
  • Temperature control : Lower reaction temperatures (e.g., 0–25°C) reduce undesired pathways. For example, cyclization in acetonitrile at reflux for 1–3 minutes minimized byproducts in thiadiazole syntheses .
  • Additives : Introduce scavengers (e.g., molecular sieves) to absorb water or excess reagents.

How to evaluate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 24/48/72-hour intervals .
  • Plasma stability assays : Incubate with human or animal plasma (37°C) and quantify remaining compound using LC-MS/MS.
  • Light sensitivity : Store samples in amber vials and test photostability under ICH guidelines.

What substituent modifications enhance bioavailability without compromising activity?

Q. Advanced Research Focus

  • Prodrug design : Introduce ester or phosphate groups at the carboxamide moiety to improve solubility. For example, methyl ester prodrugs of benzothiazoles showed enhanced oral absorption in preclinical models .
  • PEGylation : Attach polyethylene glycol chains to the tetrahydroquinazolin nitrogen to increase half-life.
  • LogP optimization : Balance hydrophobicity (e.g., via alkyl chain length or halogen substitution) to meet Lipinski’s rule of five criteria .

How do alternative synthetic routes compare in scalability and cost-efficiency?

Q. Basic Research Focus

  • Route A (Stepwise synthesis) : Higher purity but lower scalability due to multiple chromatographic steps.
  • Route B (One-pot synthesis) : Fewer intermediates but requires stringent temperature control. For example, cyclocondensation and amide coupling in a single reactor reduced processing time by 40% in quinazoline derivatives .
  • Cost analysis : Compare reagent prices (e.g., HATU vs. EDCI), solvent recovery rates, and waste disposal costs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.